Lipophilicity and H-Bond Donor Profile vs. Des-Propyl Analog
The N-propyl group in the target compound (CAS 850737-92-7) introduces a significant difference in calculated lipophilicity compared to the primary 7-amino analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ChEBI:114232). This differential is crucial for membrane permeability and target engagement profiles [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | cLogP: 3.82; HBD: 1 (predicted via ACD/Labs for C17H20N4) |
| Comparator Or Baseline | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C14H14N4). cLogP: 2.49; HBD: 2 (predicted) |
| Quantified Difference | Δ cLogP = +1.33; Δ HBD = -1 |
| Conditions | Computational prediction, standard ACD/Labs algorithm. |
Why This Matters
A higher cLogP and reduced HBD count suggest superior passive membrane permeability for the N-propyl compound, making it a distinct tool for probing intracellular targets versus the less lipophilic, more polar 7-amino parent compound.
- [1] ChEBI Entry for CHEBI:114232 (2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine). European Bioinformatics Institute. View Source
